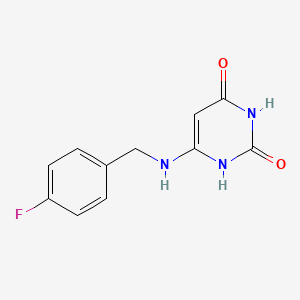

6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione

CAS No.: 2097966-86-2

Cat. No.: VC3148250

Molecular Formula: C11H10FN3O2

Molecular Weight: 235.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097966-86-2 |

|---|---|

| Molecular Formula | C11H10FN3O2 |

| Molecular Weight | 235.21 g/mol |

| IUPAC Name | 6-[(4-fluorophenyl)methylamino]-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C11H10FN3O2/c12-8-3-1-7(2-4-8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) |

| Standard InChI Key | RNWJDXVVQJABEY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F |

| Canonical SMILES | C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F |

Introduction

Chemical Identity and Structural Characteristics

6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is a fluorinated benzyl-substituted pyrimidine derivative with significant structural features that contribute to its chemical properties and potential biological activities. The compound consists of a pyrimidine-2,4-dione core (similar to uracil) with a 4-fluorobenzyl group connected through an amino linkage at the 6-position.

Basic Chemical Properties

The fundamental chemical properties of 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 2097966-86-2 |

| Molecular Formula | C11H10FN3O2 |

| Molecular Weight | 235.21 g/mol |

| IUPAC Name | 6-[(4-fluorophenyl)methylamino]-1H-pyrimidine-2,4-dione |

| PubChem Compound ID | 121205388 |

These properties provide essential information for researchers working with this compound in laboratory settings.

Structural Identifiers

For computational chemistry applications and database searching, the following structural identifiers are valuable:

| Identifier | Value |

|---|---|

| Standard InChI | InChI=1S/C11H10FN3O2/c12-8-3-1-7(2-4-8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) |

| Standard InChIKey | RNWJDXVVQJABEY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F |

| Canonical SMILES | C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F |

These identifiers facilitate precise chemical structure representation across different chemical databases and computational platforms.

Structural Features and Bonding

The molecular structure of 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione incorporates several key structural elements that define its chemical behavior:

Core Structure

The compound features a pyrimidine-2,4-dione core with the following characteristics:

-

Two carbonyl groups at positions 2 and 4 of the pyrimidine ring

-

Two NH groups at positions 1 and 3, capable of forming hydrogen bonds

-

A carbon-carbon double bond between positions 5 and 6

-

A 4-fluorobenzyl substituent attached through an amino linkage at position 6

Functional Group Analysis

The presence of specific functional groups contributes to the compound's chemical reactivity:

-

The pyrimidine-2,4-dione core provides hydrogen bond donors and acceptors through its NH and C=O groups

-

The secondary amine (NH) linkage between the core and the benzyl group serves as both hydrogen bond donor and acceptor

-

The fluorine substituent at the para position of the benzyl group introduces electronic effects that influence both physical properties and potential biological interactions

Synthesis Methods

The synthesis of 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione can be approached through several methodologies based on established pyrimidine chemistry.

General Synthetic Approaches

The synthesis of 6-substituted pyrimidine-2,4-diones typically involves condensation reactions between appropriate starting materials. For instance, 6-substituted pyrimidine-2,4-diones can be achieved through the reaction of 2,6-diaminopyrimidine with α-halomethylbenzylketones.

Comparison with Similar Compounds

Understanding structural relationships between 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione and similar compounds provides valuable context for interpreting its properties.

Structurally Related Compounds

Several structurally related compounds appear in the literature:

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 6-((4-fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione | C11H9FN2O3 | 236.20 g/mol | Contains oxygen linkage instead of amino linkage |

| 6-amino-3-(2-fluorobenzyl)-1H-pyrimidine-2,4-dione | C11H10FN3O2 | 235.21 g/mol | Fluorobenzyl at position 3, simple amino at position 6 |

The compound 6-((4-fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione differs primarily in having an oxygen atom connecting the benzyl group to the pyrimidine core rather than an amino group . Meanwhile, 6-amino-3-(2-fluorobenzyl)-1H-pyrimidine-2,4-dione features a different substitution pattern with the fluorobenzyl group at position 3 and a simple amino group at position 6 .

Extended Structural Relatives

The pyrimidine-2,4-dione core serves as a scaffold for numerous bioactive compounds, including:

-

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, which incorporate a fused thiophene ring with demonstrated enzyme inhibitory properties

-

6-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivatives, which feature a fused pyridine ring and have shown α-glucosidase inhibitory activity

These extended structural relatives demonstrate the versatility of the pyrimidine-2,4-dione scaffold in medicinal chemistry applications.

Research Implications and Future Directions

Research involving 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione could be directed in several promising areas:

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield valuable information about structure-activity relationships:

-

Variation of the position of the fluorine on the benzyl group

-

Replacement of fluorine with other halogens or functional groups

-

Modification of the linking group between the pyrimidine core and the benzyl group

-

Introduction of additional substituents on the pyrimidine ring

These studies would provide insights into the structural requirements for biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume